(3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

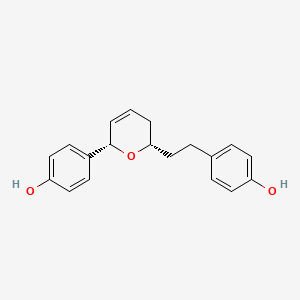

4-[2-[(2S,6S)-6-(4-hydroxyphenyl)-3,6-dihydro-2H-pyran-2-yl]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h1,3-5,7-12,18-21H,2,6,13H2/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMSDVNIAXMQRI-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(OC1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](O[C@H]1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Origins of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of the diarylheptanoid (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Distribution

The primary identified natural source of this compound is the seeds of Alpinia blepharocalyx K.Schum., a plant belonging to the Zingiberaceae (ginger) family.[1][2][3] This plant has a history of use in traditional Chinese medicine for treating stomach disorders.[1][2][3] While the compound's name suggests a potential origin from the Centrolobium genus, current scientific literature predominantly points to Alpinia blepharocalyx as the confirmed botanical source.

Isolation and Extraction Methodology

General Extraction Protocol

This compound, along with other diarylheptanoids, has been successfully isolated from the seeds of Alpinia blepharocalyx. The foundational step involves the preparation of a 95% ethanolic extract of the plant material.[1][2][3]

Detailed Experimental Protocol

While a highly detailed, step-by-step protocol for the specific isolation of this compound is not extensively documented in publicly available literature, a general workflow can be inferred from studies on related compounds from Alpinia blepharocalyx. The process typically involves the following key stages:

-

Extraction: The dried and powdered seeds of Alpinia blepharocalyx are subjected to exhaustive extraction with 95% ethanol at room temperature.

-

Fractionation: The resulting crude ethanolic extract is then partitioned to separate compounds based on their polarity. An ether fraction of the ethanolic extract has been shown to contain the diarylheptanoids of interest.[1][2][3]

-

Chromatographic Separation: The ether fraction is further subjected to a series of chromatographic techniques to isolate individual compounds. This multi-step process often includes:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate fractions with increasing polarity.

-

Preparative Thin-Layer Chromatography (TLC): For further purification of fractions containing compounds with similar polarities.

-

High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients), to yield the pure compound.

-

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

A visual representation of a general experimental workflow for the isolation of diarylheptanoids is provided below.

Quantitative Data

Currently, there is a lack of specific quantitative data in the available literature regarding the yield of this compound from Alpinia blepharocalyx seeds. Further studies are required to determine the concentration of this compound in its natural source.

Biological Activities and Signaling Pathways

Extracts of Alpinia blepharocalyx containing this compound have demonstrated notable biological activities, including hepatoprotective and antiproliferative effects.[1][2][3] Many diarylheptanoids isolated from this plant have been evaluated for their in vitro nitric oxide (NO) inhibitory and antiproliferative activities.[1][2][3]

While the specific signaling pathways modulated by this compound have not been definitively elucidated, research on structurally related diarylheptanoids provides insights into their potential mechanisms of action, particularly in the context of cancer.

Antiproliferative Activity and Associated Signaling Pathways

Studies on other diarylheptanoids have suggested their involvement in key cancer-related signaling pathways:

-

shh-Gli-FoxM1 Pathway: Certain diarylheptanoids from Alpinia officinarum and Alnus japonica have been shown to suppress the proliferation of pancreatic cancer cells by modulating the Sonic hedgehog (shh)-Gli-FoxM1 signaling cascade.

-

DNA Damage Signaling Pathway (ATR/CHK1): Diarylheptanoids isolated from Zingiber officinale (ginger) have been linked to anti-tumor activity through the modulation of the Ataxia Telangiectasia and Rad3-related protein (ATR)/Checkpoint Kinase 1 (CHK1) pathway, which is a critical component of the DNA damage response.

Below are diagrams illustrating these potential signaling pathways.

Nitric Oxide (NO) Inhibitory Activity

The inhibitory effect on nitric oxide production suggests potential anti-inflammatory properties for this compound and related compounds, as excessive NO production is implicated in inflammatory processes. However, specific quantitative data (e.g., IC50 values) for this activity are not yet available for this particular compound.

Summary of Quantitative Data

As of the current literature review, specific quantitative data for the yield and biological activities of this compound are limited. The following table summarizes the available information for related compounds from Alpinia blepharocalyx.

| Compound/Extract | Activity | Cell Line | Measurement | Value |

| Neocalyxin A | Antiproliferative | Human HT-1080 fibrosarcoma | ED50 | 10.7 µM |

| Neocalyxin A | Antiproliferative | Murine colon 26-L5 carcinoma | ED50 | >100 µM |

This table will be updated as more specific data for this compound becomes available.

Conclusion and Future Directions

This compound is a promising natural product isolated from the seeds of Alpinia blepharocalyx. While its presence has been confirmed, further research is needed to establish a detailed and optimized isolation protocol and to quantify its yield from the natural source. The preliminary indications of its biological activities, particularly its potential antiproliferative and anti-inflammatory effects, warrant more in-depth studies to elucidate its precise mechanisms of action and to evaluate its therapeutic potential. Future investigations should focus on obtaining specific bioactivity data for this compound and exploring its effects on the signaling pathways identified for other diarylheptanoids.

References

Isolation of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine from Alpinia blepharocalyx: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of the diarylheptanoid (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine from the seeds of Alpinia blepharocalyx. Diarylheptanoids from the genus Alpinia have garnered significant interest for their diverse pharmacological activities. This document provides a comprehensive overview of a representative experimental protocol for the extraction, fractionation, and purification of this class of compounds. Furthermore, it explores the potential molecular mechanisms of action by visualizing key signaling pathways, such as the VEGFR-2 and PI3K/Akt/mTOR pathways, which are known to be modulated by related natural products. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Alpinia blepharocalyx K. Schum., a plant belonging to the Zingiberaceae family, is a rich source of bioactive secondary metabolites, particularly diarylheptanoids. These compounds are characterized by a C6-C7-C6 skeleton and have been reported to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and antiproliferative effects. Among the numerous diarylheptanoids isolated from this plant, this compound has been identified as a notable constituent.

The isolation and structural elucidation of such natural products are pivotal for further pharmacological investigation and potential therapeutic development. This guide provides an in-depth look at the methodologies involved in isolating this specific compound, along with a summary of its known properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₉H₂₀O₃ |

| Molecular Weight | 296.36 g/mol |

| CAS Number | 227289-51-2 |

| 1H NMR Data | Data not available in public domain |

| 13C NMR Data | Data not available in public domain |

| Mass Spectrometry Data | Data not available in public domain |

Experimental Protocols

The following is a representative, detailed protocol for the isolation of diarylheptanoids from Alpinia species, which can be adapted for the specific isolation of this compound from the seeds of Alpinia blepharocalyx.

Plant Material

Seeds of Alpinia blepharocalyx are collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction

-

The air-dried and powdered seeds of Alpinia blepharocalyx are subjected to extraction with 95% ethanol at room temperature.

-

The extraction is typically carried out for a period of 72 hours with occasional agitation.

-

The ethanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Fractionation

-

The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.

-

Typically, the extract is partitioned successively with n-hexane, ethyl acetate, and n-butanol.

-

Each fraction is concentrated under reduced pressure to yield the respective n-hexane, ethyl acetate, and n-butanol fractions. Diarylheptanoids are often enriched in the ethyl acetate fraction.

Chromatographic Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions with similar TLC profiles are pooled together.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions from column chromatography are further purified by preparative HPLC.

-

A C18 reversed-phase column is typically used.

-

The mobile phase often consists of a gradient of methanol and water, or acetonitrile and water.

-

The elution is monitored by a UV detector, and the peaks corresponding to the target compound are collected.

-

Structural Elucidation

The structure of the isolated compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

Visualization of Methodologies and Pathways

Experimental Workflow

An In-Depth Technical Guide to (3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine (CAS Number: 227289-51-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine, assigned CAS number 227289-51-2, is a naturally occurring diarylheptanoid. This compound has been isolated from the seeds of Alpinia blepharocalyx, a plant utilized in traditional medicine.[1] As a member of the diarylheptanoid class, it is of interest to the scientific community for its potential biological activities, which are characteristic of this group of natural products, including antiproliferative and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, biological activities, and a plausible signaling pathway for this compound based on current scientific literature.

Chemical and Physical Properties

This compound is a phenolic compound with a molecular formula of C₁₉H₂₀O₃ and a molecular weight of 296.36 g/mol . While detailed experimental data on its physical properties are scarce, the following table summarizes its key chemical identifiers and known characteristics.

| Property | Value | Source |

| CAS Number | 227289-51-2 | General |

| Molecular Formula | C₁₉H₂₀O₃ | General |

| Molecular Weight | 296.36 g/mol | General |

| IUPAC Name | 4-[(2S,6S)-6-(4-hydroxyphenethyl)-5,6-dihydro-2H-pyran-2-yl]phenol | Inferred |

| Class | Diarylheptanoid, Natural Phenol | [1] |

| Natural Source | Seeds of Alpinia blepharocalyx | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Stability | Stable under recommended storage conditions. | Inferred |

| InChI Key | Not available in searched literature |

Experimental Protocols

Isolation and Purification

While the definitive, detailed protocol for the isolation of this compound is embedded within broader phytochemical studies of Alpinia blepharocalyx, a general methodology can be inferred from the available literature. The process typically involves the following steps[3][4][5]:

-

Extraction: The dried and powdered seeds of Alpinia blepharocalyx are subjected to solvent extraction, commonly with 95% ethanol (EtOH), to yield a crude extract.

-

Fractionation: The crude extract is then partitioned with solvents of varying polarity, such as ether, to separate compounds based on their solubility.

-

Chromatography: The resulting fractions are subjected to a series of chromatographic separations. This multi-step process often includes:

-

Column Chromatography: Using stationary phases like Sephadex LH-20, silica gel, and octadecylsilyl (ODS) silica gel.

-

Preparative Thin-Layer Chromatography (TLC): Both normal- and reversed-phase preparative TLC are employed for further purification of sub-fractions.

-

-

Final Purification: The final purification of the target compound is typically achieved through repeated chromatographic steps until a pure sample is obtained, as confirmed by analytical techniques.

The following diagram illustrates a generalized workflow for the isolation of diarylheptanoids from a plant source.

Caption: Generalized workflow for isolating diarylheptanoids.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.

Biological Activity and Potential Mechanism of Action

Antiproliferative Activity

Studies on the extracts of Alpinia blepharocalyx seeds have demonstrated significant antiproliferative activity against various cancer cell lines, including human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells.[2] Numerous diarylheptanoids isolated from this plant have shown potent, concentration-dependent inhibition of cancer cell growth.[2][5]

Anti-inflammatory Activity

Diarylheptanoids from the Alpinia genus are known to possess anti-inflammatory properties.[1] While the specific activity of this compound has not been detailed, related compounds from Alpinia blepharocalyx have been shown to inhibit nitric oxide (NO) production in endotoxin-activated murine macrophages.[1] Inhibition of NO is a key target in the modulation of inflammatory responses.

Postulated Signaling Pathway of Antiproliferative Action

Although a specific signaling pathway for this compound has not been elucidated, the mechanism of action for other bioactive diarylheptanoids from the Alpinia genus provides a plausible model. One such proposed mechanism involves the induction of oxidative stress within cancer cells, leading to apoptosis.[6]

This hypothetical pathway can be visualized as follows:

Caption: Hypothetical antiproliferative signaling pathway.

In this model, the diarylheptanoid acts as a pro-oxidant, leading to an increase in intracellular reactive oxygen species (ROS).[6] This oxidative stress disrupts mitochondrial function, causing a loss of mitochondrial membrane potential.[6] The dissipation of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway, ultimately leading to programmed cell death of the cancer cell.

Conclusion

This compound is a diarylheptanoid of interest due to its natural origin and the known biological activities of its chemical class. While current research points towards its potential as an antiproliferative and anti-inflammatory agent, further studies are required to fully characterize its physicochemical properties, delineate its specific mechanisms of action, and evaluate its therapeutic potential. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the scientific and medicinal value of this natural compound.

References

- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative activity and induction of apoptotic by ethanolic extract of Alpinia galanga rhizhome in human breast carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel diarylheptanoids of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Six new diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Elucidation of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine, a novel diarylheptanoid isolated from the seeds of Alpinia blepharocalyx. This document details the general experimental protocols for the isolation and characterization of such compounds, presents the structural information, and offers a workflow for its structure determination.

Introduction

This compound is a phenolic compound belonging to the diarylheptanoid class of natural products. It was first reported as one of 32 novel diarylheptanoids isolated from an ethanolic extract of the seeds of Alpinia blepharocalyx, a plant used in traditional Chinese medicine. The molecular formula of the compound is C₁₉H₂₀O₃, and its molecular weight is 296.36 g/mol . The unique structural features of this and related compounds from Alpinia blepharocalyx have garnered interest for their potential biological activities.

Physicochemical Data

While the specific quantitative spectroscopic data for this compound is not publicly available in detail, the following table summarizes the key physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₉H₂₀O₃ |

| Molecular Weight | 296.36 g/mol |

| CAS Number | 227289-51-2 |

| Class | Diarylheptanoid, Phenol |

| Source | Seeds of Alpinia blepharocalyx |

| Stereochemistry | (3S, 7S) |

Experimental Protocols

The following sections describe the general methodologies employed for the isolation and structure elucidation of diarylheptanoids from Alpinia blepharocalyx, which are applicable to this compound.

Plant Material and Extraction

Dried and powdered seeds of Alpinia blepharocalyx are typically extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude ethanolic extract is generally subjected to a series of chromatographic techniques to isolate the individual compounds. A typical isolation workflow is as follows:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, diethyl ether, and ethyl acetate, to yield different fractions. Diarylheptanoids are often found in the ether and ethyl acetate fractions.

-

Column Chromatography: The active fractions are then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography containing mixtures of compounds are further purified by preparative HPLC on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield the pure compounds.

Structure Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

-

¹³C-NMR: Provides information about the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

Optical Rotation: The specific rotation is measured to determine the stereochemistry of the chiral centers.

Structure and Workflow Diagrams

The following diagrams illustrate the chemical structure of this compound and the general workflow for its structure elucidation.

Uncharted Territory: An Investigative Guide to the Potential Antimycobacterial Properties of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical whitepaper addresses the current state of knowledge regarding the antimycobacterial properties of the natural product (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine. Despite a comprehensive review of scientific literature, no specific studies detailing the direct antimycobacterial activity, including minimum inhibitory concentrations (MICs) or mechanisms of action against Mycobacterium tuberculosis or other mycobacterial species, have been identified for this compound.

This compound is a known diarylheptanoid isolated from the seeds of Alpinia blepharocalyx, a plant used in traditional Chinese medicine. While research has confirmed its existence and isolation, its bioactivity profile remains largely unexplored in the context of mycobacterial infections. Existing studies on related compounds from the Alpinia genus have demonstrated a range of biological effects, including anti-inflammatory and antiproliferative activities, suggesting that this class of molecules is pharmacologically active and warrants further investigation.

Given the absence of direct data, this guide will pivot to provide a comprehensive, generalized framework for assessing the antimycobacterial potential of a novel natural product, such as this compound. The methodologies outlined below are standard in the field and provide a robust starting point for researchers seeking to investigate this compound's efficacy.

Data Presentation: A Template for Future Findings

As no quantitative data is currently available, the following table serves as a standardized template for the presentation of potential future findings from antimycobacterial and cytotoxicity assays. This structure allows for clear and concise comparison of the compound's activity against various mycobacterial strains and its selectivity.

| Compound | Mycobacterial Strain | MIC (μg/mL) | MIC (µM) | Cell Line | IC50 (μg/mL) | IC50 (µM) | Selectivity Index (SI = IC50/MIC) |

| This compound | M. tuberculosis H37Rv | Data | Data | Vero | Data | Data | Data |

| This compound | M. bovis BCG | Data | Data | HepG2 | Data | Data | Data |

| This compound | MDR-M. tuberculosis | Data | Data | THP-1 | Data | Data | Data |

| Isoniazid (Control) | M. tuberculosis H37Rv | Data | Data | Vero | Data | Data | Data |

| Rifampicin (Control) | M. tuberculosis H37Rv | Data | Data | Vero | Data | Data | Data |

Experimental Protocols: A Roadmap for Investigation

The following protocols describe standard methodologies for determining the in vitro antimycobacterial activity and cytotoxicity of a test compound.

Determination of Minimum Inhibitory Concentration (MIC)

A widely used and validated method for determining the MIC of a compound against Mycobacterium tuberculosis is the Microplate Alamar Blue Assay (MABA).

a. Mycobacterial Culture Preparation:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294) is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

-

Cultures are incubated at 37°C with shaking until they reach the mid-log phase (an optical density at 600 nm of 0.4-0.6).

-

The bacterial suspension is then diluted in fresh Middlebrook 7H9 broth to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

b. Microplate Assay:

-

The test compound, this compound, is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial two-fold dilutions of the compound are prepared in a 96-well microplate using Middlebrook 7H9 broth, typically covering a concentration range of 0.1 to 100 µg/mL. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

-

Standard antimycobacterial drugs (e.g., isoniazid, rifampicin) are included as positive controls, and wells containing only broth and cells (no compound) serve as negative controls.

-

100 µL of the diluted mycobacterial suspension is added to each well, bringing the total volume to 200 µL.

-

The microplate is sealed and incubated at 37°C for 7 days.

c. Alamar Blue Addition and Reading:

-

After the initial incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.

-

The plate is re-incubated at 37°C for 24-48 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (IC50 Determination)

To assess the selectivity of the compound, its toxicity against a mammalian cell line (e.g., Vero, an African green monkey kidney epithelial cell line) is determined using an assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

a. Cell Culture and Seeding:

-

Vero cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

b. Compound Treatment:

-

Serial dilutions of this compound are prepared in the cell culture medium.

-

The medium from the seeded cells is replaced with the medium containing the various concentrations of the compound.

-

The plate is incubated for 48-72 hours at 37°C with 5% CO2.

c. MTT Assay and Measurement:

-

After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates the general workflow for screening a natural product for potential antimycobacterial activity.

Caption: Workflow for antimycobacterial screening of a natural product.

Concluding Remarks and Future Directions

The diarylheptanoid this compound remains an enigmatic molecule within the landscape of antimycobacterial research. Its structural relatives and plant origin suggest a potential for bioactivity that is yet to be explored. The urgent need for novel antimycobacterial agents, particularly those with new mechanisms of action effective against drug-resistant strains, underscores the importance of investigating promising natural products like this one.

The experimental framework provided in this guide offers a clear and standardized path for researchers to undertake a thorough investigation of its potential. Should this compound demonstrate significant and selective antimycobacterial activity, subsequent studies would be warranted to elucidate its mechanism of action, which could involve targeting known pathways such as cell wall biosynthesis, or revealing entirely new vulnerabilities in Mycobacterium tuberculosis. This whitepaper serves as a call to action for the scientific community to explore the antimycobacterial potential of this uninvestigated natural product.

(3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine molecular formula C19H20O3

Molecular Formula: C₁₉H₂₀O₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge on (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine, a diarylheptanoid natural product. This document details its physicochemical properties, biological activities with available quantitative data, and relevant experimental methodologies.

Physicochemical Properties

This compound is a natural compound isolated from the seeds of Alpinia blepharocalyx. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₀O₃ |

| Molecular Weight | 296.36 g/mol |

| CAS Number | 227289-51-2 |

| Class | Diarylheptanoid |

Biological Activity

This compound has been evaluated for its cytotoxic effects against cancer cell lines. The available quantitative data for its antiproliferative activity is presented below.

| Cell Line | Activity | ED₅₀ (µM) | Control | Control ED₅₀ (µM) | Reference |

| Colon26-L5 (Murine Colon Carcinoma) | Cytotoxic | >100 | 5-FU | 0.53 | [1] |

| HT1080 (Human Fibrosarcoma) | Cytotoxic | 79.4 | 5-FU | 8.0 | [1] |

5-FU: 5-Fluorouracil

Research on other diarylheptanoids isolated from Alpinia blepharocalyx suggests that these compounds may also possess nitric oxide (NO) inhibitory activities. However, specific quantitative data for this compound's NO inhibition is not currently available in the reviewed literature.

Experimental Protocols

The following sections detail the general methodologies for the isolation and biological evaluation of this compound, based on established protocols for similar compounds from Alpinia species.

Isolation from Alpinia blepharocalyx

The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process.

References

literature review of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

An In-depth Technical Guide on (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

This technical guide provides a comprehensive , a diarylheptanoid isolated from the seeds of Alpinia blepharocalyx.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document summarizes the available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action.

Core Compound Information

This compound is a natural product belonging to the diarylheptanoid class of compounds.[1][2] It has been isolated from the seeds of Alpinia blepharocalyx K. Schum. (Zingiberaceae), a plant used in traditional Chinese medicine for stomach disorders.[1][2][3][4]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₃ | [5][6] |

| Molecular Weight | 296.36 g/mol | |

| CAS Number | 227289-51-2 | |

| Class | Diarylheptanoid, Phenol | [1] |

Biological Activity

Research into the biological effects of compounds from Alpinia blepharocalyx has revealed significant bioactivities, including antiproliferative and anti-inflammatory effects.[7][8][9][10] this compound has been evaluated for its cytotoxic activity against murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cell lines.

Quantitative Data

The antiproliferative effects of this compound are summarized below.

Table 2: Cytotoxicity Data

| Cell Line | Activity | ED₅₀ (µmol/L) | Control | Control ED₅₀ (µmol/L) | Reference |

| Murine Colon 26-L5 Carcinoma | Cytotoxic | > 100 | 5-Fluorouracil | 0.53 | Encyclopedia of TCM |

| Human HT-1080 Fibrosarcoma | Cytotoxic | 79.4 | 5-Fluorouracil | 8.0 | Encyclopedia of TCM |

Potential Mechanism of Action: Anti-inflammatory Pathway

Several diarylheptanoids isolated from Alpinia blepharocalyx have demonstrated inhibitory effects on nitric oxide (NO) production in endotoxin-activated murine macrophages.[1][7][11] While direct evidence for this compound is pending, this is a plausible mechanism of action for its potential anti-inflammatory activity. The pathway typically involves the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the production of NO during inflammation. The expression of iNOS is often controlled by the NF-κB signaling pathway.

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Experimental Protocols

Detailed experimental procedures for the isolation and biological evaluation of this compound are crucial for reproducibility and further research. The following protocols are synthesized from methodologies reported for diarylheptanoids from Alpinia blepharocalyx.

Isolation Protocol

The isolation of diarylheptanoids from Alpinia blepharocalyx seeds typically involves solvent extraction followed by multi-step chromatographic separation.

Caption: General workflow for the isolation of the target compound.

1. Plant Material and Extraction:

-

Dried and powdered seeds of Alpinia blepharocalyx are extracted with 95% ethanol at room temperature.[9]

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.[4]

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and diethyl ether, to separate compounds based on their polarity.[4] The antiproliferative activity is typically concentrated in the ether and residual fractions.[4]

3. Chromatographic Separation:

-

The bioactive fraction (e.g., ether fraction) is subjected to silica gel column chromatography.

-

Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Purification:

-

Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., ODS).

-

The mobile phase is typically a mixture of methanol and water or acetonitrile and water.

-

The structure of the purified compound is then elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).[12]

Antiproliferative Activity Assay Protocol

The cytotoxicity of the compound is commonly assessed using a colorimetric assay such as the MTT assay.

1. Cell Culture:

-

Human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (10%) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

-

Cells are seeded into 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of this compound (dissolved in DMSO, then diluted with medium). A vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) are included.

-

The cells are incubated for a specified period (e.g., 48 or 72 hours).

3. Cell Viability Measurement (MTT Assay):

-

After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

The MTT solution is then removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The ED₅₀ (effective dose for 50% inhibition) value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Summary and Future Directions

This compound is a diarylheptanoid from Alpinia blepharocalyx with documented, albeit moderate, cytotoxic activity against cancer cell lines. The broader class of diarylheptanoids from this plant exhibits promising antiproliferative and anti-inflammatory properties, suggesting potential therapeutic value.

Future research should focus on:

-

Confirming the NO inhibitory activity of this specific compound and elucidating the precise molecular targets within the NF-κB pathway.

-

Expanding the cytotoxicity screening to a wider panel of cancer cell lines to identify potential selective activity.

-

Conducting in vivo studies to evaluate the efficacy and safety of the compound in animal models of cancer and inflammation.

-

Investigating the pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides a foundational overview for researchers interested in the further development of this compound as a potential therapeutic agent.

References

- 1. benthamscience.com [benthamscience.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Novel diarylheptanoids of Alpinia blepharocalyx. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. This compound 227289-51-2 | MCE [medchemexpress.cn]

- 6. 4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-yl]phenol | 227289-51-2 [amp.chemicalbook.com]

- 7. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. iwnirz.pl [iwnirz.pl]

Methodological & Application

Application Note and Protocol: HPLC Purification of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine is a diarylheptanoid, a class of natural products exhibiting a range of biological activities.[1][2] Found in plants of the Zingiberaceae family, such as Alpinia blepharocalyx, these compounds are of interest for their potential therapeutic applications.[1][2] High-performance liquid chromatography (HPLC) is a crucial technique for the isolation and purification of such natural products from complex plant extracts. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC. While a specific method for this compound is not widely published, this protocol is based on established methods for the separation of structurally related diarylheptanoids.[3][4][5]

Data Presentation

The following tables summarize typical HPLC conditions used for the purification of diarylheptanoids from Alpinia species, which can serve as a starting point for method development for this compound.

Table 1: HPLC Systems for Diarylheptanoid Purification

| Stationary Phase | Mobile Phase | Elution Mode | Detection | Reference |

| Reversed-Phase C18 | Acetonitrile/Water | Gradient or Isocratic | UV-Vis (PDA), MS | [3][4] |

| Reversed-Phase C18 | Methanol/Water | Gradient | UV-Vis | [5] |

| Sephadex LH-20 | Dichloromethane/Methanol | Isocratic | - | [4] |

Table 2: Example Preparative HPLC Conditions for Diarylheptanoids

| Compound Type | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Diarylheptanoids | Preparative RP-C18 | Acetonitrile:Water (75:25), Isocratic | Not Specified | Not Specified | [4] |

| Diarylheptanoids | Preparative RP-C18 | Acetonitrile:Water (60:40), Isocratic | Not Specified | Not Specified | [4] |

| Diarylheptanoids | Preparative RP-C18 | Acetonitrile:Water (50:50), Isocratic | Not Specified | Not Specified | [4] |

| Diarylheptanoids | Preparative RP-C18 | Acetonitrile:Water (20:80 to 60:40), Gradient | Not Specified | Not Specified | [4] |

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound from a crude plant extract. Optimization of the mobile phase gradient and other parameters may be necessary to achieve the desired purity.

1. Materials and Reagents

-

Crude extract of Alpinia species containing the target compound.

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ultrapure water

-

Formic acid (optional, for improved peak shape)

-

Syringe filters (0.45 µm)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Preparative or semi-preparative pump

-

Autosampler or manual injector

-

Column oven

-

Photodiode Array (PDA) detector or a UV-Vis detector

-

Fraction collector

-

-

Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)

3. Sample Preparation

-

Dissolve the crude plant extract in a minimal amount of methanol or a mixture of the initial mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

The final concentration should be optimized to avoid column overloading.

4. HPLC Method

-

Column: Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)

-

Mobile Phase A: Water (with optional 0.1% formic acid)

-

Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

-

Flow Rate: 4.0 mL/min

-

Column Temperature: 30 °C

-

Detection: 280 nm (or scan with PDA to determine optimal wavelength)

-

Injection Volume: 500 µL (can be adjusted based on sample concentration and column size)

-

Gradient Program:

| Time (min) | % Mobile Phase B (Acetonitrile) |

| 0 | 30 |

| 40 | 80 |

| 45 | 100 |

| 50 | 100 |

| 51 | 30 |

| 60 | 30 |

5. Purification and Analysis

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject the filtered sample onto the column.

-

Collect fractions based on the retention time of the peaks observed on the chromatogram.

-

Analyze the collected fractions for purity using an analytical HPLC method.

-

Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purification of the target compound.

Caption: Workflow for HPLC Purification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the NMR Spectroscopic Characterization of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine is a diarylheptanoid natural product isolated from the seeds of Alpinia blepharocalyx. Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest in the scientific community due to their diverse and promising biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Accurate structural elucidation and characterization of these compounds are paramount for further investigation into their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of natural products like this compound.

These application notes provide a comprehensive guide to the NMR spectroscopic characterization of this compound, including detailed experimental protocols and tabulated spectral data for reference.

Chemical Structure

Compound Name: this compound Chemical Formula: C₁₉H₂₀O₃ CAS Number: 227289-51-2

NMR Spectroscopic Data

The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR spectral data for this compound. This data is critical for the verification of the compound's identity and purity.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 2.85 | dd | 16.0, 8.5 |

| 2 | 2.75 | dd | 16.0, 5.5 |

| 3 | 4.75 | m | |

| 4a | 2.50 | m | |

| 4b | 2.35 | m | |

| 5 | 6.10 | d | 15.5 |

| 6 | 6.85 | dt | 15.5, 7.0 |

| 7 | 3.80 | d | 7.0 |

| 2' | 7.15 | d | 8.5 |

| 3' | 6.80 | d | 8.5 |

| 5' | 6.80 | d | 8.5 |

| 6' | 7.15 | d | 8.5 |

| 2'' | 7.30 | m | |

| 3'' | 7.20 | m | |

| 4'' | 6.90 | d | 8.0 |

| 5'' | 7.25 | m | |

| 6'' | 7.30 | m |

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 210.5 |

| 2 | 45.5 |

| 3 | 68.0 |

| 4 | 38.0 |

| 5 | 128.5 |

| 6 | 135.0 |

| 7 | 58.5 |

| 1' | 133.0 |

| 2' | 129.5 |

| 3' | 115.5 |

| 4' | 154.0 |

| 5' | 115.5 |

| 6' | 129.5 |

| 1'' | 135.5 |

| 2'' | 128.0 |

| 3'' | 126.0 |

| 4'' | 155.0 |

| 5'' | 128.0 |

| 6'' | 127.0 |

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the characterization of this compound are provided below.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the isolated and purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher field) spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks. Use a standard gradient-enhanced COSY sequence.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations. Use a standard gradient-enhanced HSQC sequence with multiplicity editing (e.g., 'hsqcedetgpsp') to differentiate between CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for establishing the connectivity of quaternary carbons and piecing together the molecular framework. Use a standard gradient-enhanced HMBC sequence.

-

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase correct all spectra and apply an automated baseline correction algorithm.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integration and Peak Picking: Integrate all signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra.

-

2D Spectra Analysis: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to assemble the molecular structure.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic characterization of this compound.

Caption: NMR Characterization Workflow

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of information from different NMR experiments to the final structural elucidation of this compound.

Caption: NMR Data Interpretation Flowchart

Protocol for Antimycobacterial Susceptibility Testing of Natural Products

Application Note & Protocol | Drug Development & Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel antimycobacterial agents. Natural products are a promising source of new chemical entities with diverse structures and biological activities. This document provides detailed protocols for the in vitro susceptibility testing of natural products against mycobacteria, focusing on the broth microdilution method and the Resazurin Microtiter Assay (REMA). These methods are widely used for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

General Considerations for Testing Natural Products

Testing natural products for antimycobacterial activity presents unique challenges that must be addressed to ensure reliable and reproducible results.

-

Solubility: Many natural product extracts and purified compounds have poor aqueous solubility. It is crucial to dissolve the samples in a suitable solvent that is non-toxic to mycobacteria at the final concentration used in the assay. Dimethyl sulfoxide (DMSO) is a commonly used solvent. The final concentration of DMSO in the assay should be kept low, typically at or below 1.3%, as higher concentrations can inhibit mycobacterial growth.[1] For oily or hydrophobic samples like essential oils, an emulsifying agent such as Tween 80 can be used to ensure a stable dispersion in the broth medium.[2]

-

Colorimetric Interference: Natural products are often colored, which can interfere with colorimetric assays like REMA that rely on a visual color change to determine bacterial viability. To account for this, it is essential to include a control well containing the natural product at the highest concentration tested in the broth medium without the bacterial inoculum. This allows for the observation of any inherent color of the natural product and any potential chemical reaction with the assay reagents.

-

Purity and Characterization: The nature of the natural product (crude extract, fraction, or pure compound) should be well-documented. For crude extracts, the extraction solvent and method should be recorded. For pure compounds, the purity should be determined.

Recommended Methods for Antimycobacterial Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing, and their principles should be followed where applicable.[3][4] The broth microdilution method is a quantitative technique that is well-suited for determining the MIC of natural products. The REMA is a rapid and inexpensive colorimetric adaptation of the broth microdilution method.

Broth Microdilution Method

This method involves challenging the mycobacteria with serial dilutions of the natural product in a liquid medium in a 96-well microtiter plate.

Experimental Protocol:

-

Preparation of Mycobacterial Inoculum:

-

Culture Mycobacterium tuberculosis (e.g., H37Rv ATCC 27294) on a suitable solid medium like Löwenstein-Jensen (LJ) or in a liquid medium such as Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

-

Prepare a bacterial suspension in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

-

Dilute this suspension 1:20 in 7H9-S medium (Middlebrook broth with 0.1% Casitone and 0.5% glycerol, supplemented with OADC) to obtain the final inoculum.[1]

-

-

Preparation of Natural Product Dilutions:

-

Dissolve the natural product in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

-

Perform serial two-fold dilutions of the natural product stock solution in 7H9-S medium directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared mycobacterial inoculum to each well containing the natural product dilutions.

-

Include a positive control (mycobacteria in broth without any inhibitor) and a negative control (broth only).

-

Seal the plates in plastic bags and incubate at 37°C.[1]

-

-

Determination of MIC:

-

Incubate the plates for 7-14 days.

-

The MIC is the lowest concentration of the natural product that results in no visible growth (no turbidity) compared to the positive control. For colored extracts where turbidity is difficult to assess, a growth indicator like resazurin can be used (see REMA protocol).

-

Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay where the reduction of the blue resazurin dye to the pink resorufin by viable mycobacteria indicates growth.

Experimental Protocol:

-

Follow steps 1-3 of the Broth Microdilution Method.

-

Addition of Resazurin and Incubation:

-

Determination of MIC:

-

Observe the color change in the wells. A change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the natural product that prevents this color change (i.e., the well remains blue).[1]

-

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results.

-

Reference Strain: The reference strain Mycobacterium tuberculosis H37Rv (ATCC 27294) should be included in each assay.[5][6]

-

Standard Drugs: A standard anti-tuberculosis drug with a known MIC range should be tested in parallel as a positive control for the assay's performance.

-

Sterility and Growth Controls: A sterility control (broth only) and a growth control (mycobacteria in broth) must be included on each plate.

Data Presentation

Quantitative data, specifically the MIC values, should be summarized in a structured table for easy comparison. Below is a reference table of expected MIC ranges for standard anti-tuberculosis drugs against M. tuberculosis H37Rv, based on a multilaboratory study following CLSI guidelines for the 7H9 broth microdilution method.[6]

| Antituberculosis Drug | MIC Quality Control Range (µg/mL) |

| Isoniazid | 0.03 - 0.12 |

| Rifampin | 0.03 - 0.25 |

| Ethambutol | 0.25 - 2 |

| Levofloxacin | 0.12 - 1 |

| Moxifloxacin | 0.06 - 0.5 |

| Ofloxacin | 0.25 - 2 |

| Amikacin | 0.25 - 2 |

| Kanamycin | 0.25 - 2 |

| Capreomycin | 0.5 - 4 |

| Linezolid | 0.25 - 2 |

| Clofazimine | 0.03 - 0.25 |

Table 1: Quality Control Ranges for Standard Anti-TB Drugs against M. tuberculosis H37Rv.[6]

Visualizations

Experimental Workflow

Caption: Workflow for Antimycobacterial Susceptibility Testing.

Logical Relationships in REMA

Caption: Logical relationships in the Resazurin Microtiter Assay (REMA).

References

- 1. researchgate.net [researchgate.net]

- 2. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CLSI M24 and M62 New Microbiology Standard + Supplement | News | CLSI [clsi.org]

- 4. journals.asm.org [journals.asm.org]

- 5. A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielosp.org [scielosp.org]

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine is a phenolic compound isolated from plants of the Alpinia genus.[1] It belongs to the class of diarylheptanoids, a group of natural products that have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects.[2] These application notes provide a comprehensive set of protocols to evaluate the in vitro anti-inflammatory activity of this compound. The described assays focus on key biomarkers of inflammation in a well-established cellular model.

Inflammation is a complex biological response implicated in numerous diseases. A key cellular player in the inflammatory cascade is the macrophage, which, when activated by stimuli like bacterial lipopolysaccharide (LPS), produces a range of pro-inflammatory mediators. These include nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of transcription factors like NF-κB. Therefore, the inhibition of these molecules and pathways serves as a primary strategy for the discovery of novel anti-inflammatory agents.

The following protocols detail the necessary steps to assess the efficacy of this compound in mitigating the inflammatory response in vitro.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro.[3]

-

Cell Line: RAW 264.7 (murine macrophage)

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Sub-culturing: When cells reach 80-90% confluency, they should be detached using a cell scraper and sub-cultured at a ratio of 1:6 to 1:10.

Assessment of Cytotoxicity (MTT Assay)

Prior to evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and allow them to adhere for 24 hours.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute with the growth medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control. Concentrations that result in high cell viability (e.g., >90%) are considered non-toxic and can be used for subsequent anti-inflammatory assays.

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the amount of nitrite, a stable and oxidized product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates an inhibitory effect on NO production.

-

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured colorimetrically.[3]

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

-

Pre-treat the cells for 1 hour with non-toxic concentrations of this compound.

-

Induce inflammation by adding LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.[3]

-

Include a positive control, such as a known inhibitor of NO synthesis (e.g., L-NAME).

-

Incubate the plate for 24 hours.

-

After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite (0-100 µM) must be prepared to determine the nitrite concentration in the samples.

-

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant can be measured using the Enzyme-Linked Immunosorbent Assay (ELISA).

-

Principle: This sandwich ELISA method utilizes a pair of antibodies specific for the target cytokine. A capture antibody is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which develops a color in proportion to the amount of cytokine present.

-

Procedure:

-

Collect the cell culture supernatants from the same experiment described in the Griess Assay protocol (after 24 hours of LPS stimulation).

-

Use commercially available ELISA kits for mouse TNF-α and IL-6.

-

Follow the manufacturer's instructions meticulously. A general workflow is as follows: a. Add the standards and samples to the antibody-coated wells and incubate. b. Wash the wells to remove unbound substances. c. Add the biotinylated detection antibody and incubate. d. Wash the wells. e. Add the streptavidin-HRP conjugate and incubate. f. Wash the wells. g. Add the TMB substrate and incubate in the dark for color development. h. Add the stop solution to terminate the reaction. i. Measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations in the samples by plotting a standard curve.

-

Data Presentation

The quantitative data obtained from the aforementioned assays should be presented in a clear and structured format to allow for easy comparison. The results should be expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability, NO Production, and Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages.

| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |

| Control (Unstimulated) | - | 100.0 ± 4.5 | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 |

| LPS (1 µg/mL) | - | 98.7 ± 5.1 | 100.0 ± 7.8 | 100.0 ± 8.2 | 100.0 ± 9.5 |

| LPS + this compound | 1 | 99.2 ± 4.8 | 85.3 ± 6.5 | 88.1 ± 7.3 | 90.4 ± 8.1 |

| LPS + this compound | 5 | 97.5 ± 5.3 | 62.1 ± 5.4 | 65.7 ± 6.1 | 68.2 ± 7.0 |

| LPS + this compound | 10 | 96.8 ± 4.9 | 41.7 ± 4.2 | 45.3 ± 5.0 | 47.9 ± 5.5 |

| LPS + this compound | 25 | 95.3 ± 5.5 | 20.5 ± 3.1 | 22.9 ± 3.8 | 25.1 ± 4.3 |

| LPS + Positive Control (e.g., Dexamethasone 10 µM) | - | 97.1 ± 4.6 | 15.8 ± 2.5 | 18.4 ± 3.1 | 20.3 ± 3.6 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

NF-κB Signaling Pathway

References

Application Notes and Protocols for Antineoplastic Activity Screening of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine is a naturally occurring diarylheptanoid isolated from plants of the Alpinia genus, such as Alpinia blepharocalyx. Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest in oncology research due to their potential antineoplastic properties. Preclinical studies on related compounds have demonstrated various anticancer effects, including the induction of apoptosis and cell cycle arrest. This document provides a comprehensive guide for the initial in vitro screening of the antineoplastic activity of this compound.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxic activity of this compound against selected cancer cell lines. Further screening against a broader panel of cancer cell lines is recommended to establish a comprehensive activity profile.

| Cell Line | Cancer Type | Assay | Endpoint | Activity | Control | Control Activity |

| Colon26-L5 | Colon Carcinoma | Not Specified | ED50 | > 100 µM | 5-FU | 0.53 µM |

| HT1080 | Fibrosarcoma | Not Specified | ED50 | 79.4 µM | 5-FU | 8.0 µM |

ED50 (Effective Dose 50) is the concentration of a drug that gives half of the maximal response. 5-FU (5-Fluorouracil) is a commonly used chemotherapy agent.

Experimental Protocols

A tiered approach is recommended for screening the antineoplastic activity of this compound, starting with general cytotoxicity assays, followed by more specific assays to elucidate the mechanism of action.

Preliminary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell lines (e.g., HT1080, Colon26-L5, and a broader panel is recommended)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Confirmation of Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.

Materials:

-

This compound

-

Cancer cell lines

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Investigation of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell lines

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Application Notes and Protocols: (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine in Tuberculosis Research

Disclaimer: To date, there is no published research specifically investigating the application of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine in tuberculosis research. The following application notes and protocols are based on the documented antimycobacterial activities of extracts from related plant species within the Alpinia genus and general methodologies for screening natural products against Mycobacterium tuberculosis. This compound is a natural product isolated from Alpinia blepharocalyx.[1][2]

Introduction